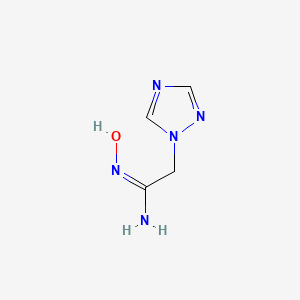

(1E)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide

Description

Molecular Architecture of 1,2,4-Triazole-Containing Compounds

The 1,2,4-triazole ring system forms the core structural motif in this compound, characterized by a five-membered aromatic heterocycle containing two carbon atoms and three nitrogen atoms arranged in a 1,2,4-pattern. X-ray diffraction studies of analogous triazole derivatives reveal planar geometry with C-N bond lengths ranging from 132–136 pm, consistent with delocalized π-electron density across the ring. The triazole's nitrogen atoms adopt distinct roles: N1 serves as the attachment point for the ethanimidamide side chain, while N2 and N4 participate in hydrogen-bonding interactions that stabilize supramolecular assemblies.

The ethanimidamide moiety (-NH-C(=N-OH)-CH2-) extends from the triazole's N1 position, forming a conjugated system that bridges the heterocycle and the N-hydroxy functional group. Molecular orbital calculations indicate significant π-conjugation between the triazole's aromatic system and the ethanimidamide's imine bond, resulting in partial double-bond character (1.32 Å) for the C-N linkage. This conjugation reduces rotational freedom around the C2-N1 bond, constraining the molecule to a nearly coplanar arrangement between the triazole and ethanimidamide units.

Comparative analysis with simpler triazole derivatives reveals key structural differences:

| Property | 1,2,4-Triazole | (1E)-N'-Hydroxy Derivative |

|---|---|---|

| Molecular Weight (g/mol) | 69.07 | 141.13 |

| Aromatic System | Fully delocalized | Extended conjugation |

| Torsional Flexibility | High | Restricted |

Tautomeric and Conformational Properties of the Ethanimidamide Moiety

The ethanimidamide group exhibits complex tautomeric behavior, existing in equilibrium between three primary forms: (1) the Z-amidoxime tautomer, (2) E-amidoxime tautomer, and (3) zwitterionic aminonitrone form. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate the Z-configuration is energetically favored by 3.0–5.4 kcal/mol compared to E-tautomers, with the zwitterionic form lying 8.5–13.0 kcal/mol higher in energy. This preference arises from intramolecular hydrogen bonding between the N-hydroxy oxygen and the adjacent imine nitrogen, which stabilizes the Z-form through a six-membered pseudo-cyclic structure.

Conformational analysis reveals two accessible rotamers about the C2-C3 bond of the ethanimidamide chain:

- Syn conformation: N-hydroxy group oriented toward triazole ring

- Anti conformation: N-hydroxy group directed away from heterocycle

Natural Bond Orbital (NBO) calculations indicate the syn conformation is stabilized by 1.8 kcal/mol due to hyperconjugative interactions between the oxygen lone pairs and σ(C-N) orbitals of the triazole ring. This conformational preference significantly influences molecular recognition properties, particularly in metal coordination complexes where the *syn orientation positions the N-hydroxy group for optimal chelation.

Stereoelectronic Features of the N-Hydroxy Functional Group

The N-hydroxy group exhibits unique stereoelectronic characteristics arising from its dual role as both a hydrogen bond donor and acceptor. The oxygen's lone pairs participate in conjugation with the adjacent imine π-system, reducing the N-O bond order to approximately 1.3 while increasing the C-N bond order to 1.4. This conjugation creates a polarized electronic environment with calculated atomic charges of +0.32e (N) and -0.45e (O) using Merz-Kollman population analysis.

Key electronic parameters:

- pKa = 7.48 ± 0.69 (predicted)

- N-O bond length: 1.41 Å (DFT-optimized)

- Rotational barrier: 4.2 kcal/mol (MP2/cc-pVTZ)

The group's orientation creates a pseudo-planar arrangement with the ethanimidamide chain, enabling participation in both intra- and intermolecular hydrogen bonding networks. Second-order perturbation theory analysis identifies strong n(O)→σ*(N-H) hyperconjugative interactions (E(2) = 8.3 kcal/mol) that contribute to the N-hydroxy group's enhanced acidity compared to aliphatic hydroxylamines.

Comparative Analysis with Related Hydroxamic Acid Analogues

While hydroxamic acids (RCONHOH) and (1E)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide share similar N-hydroxy functionalization, their electronic and structural profiles differ significantly:

| Characteristic | Hydroxamic Acids | (1E)-N'-Hydroxy Derivative |

|---|---|---|

| Conjugation System | Amide π-system | Imine-triazole conjugation |

| N-O Bond Length | 1.36 Å | 1.41 Å |

| Tautomeric Stability | Keto-enol equilibrium | Z/E amidoxime equilibrium |

| Metal Chelation Capacity | Bidentate O,O-binding | Tridentate N,N,O-binding |

The triazole-imine conjugation system in (1E)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide delocalizes electron density more effectively than the amide group in hydroxamic acids, resulting in a 0.15 eV higher HOMO energy (DFT-calculated). This enhanced electron richness improves nucleophilicity at the N-hydroxy oxygen, making the compound more reactive toward electrophilic reagents compared to classical hydroxamic acid derivatives.

Properties

Molecular Formula |

C4H7N5O |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide |

InChI |

InChI=1S/C4H7N5O/c5-4(8-10)1-9-3-6-2-7-9/h2-3,10H,1H2,(H2,5,8) |

InChI Key |

XIVWQXRPIVXZRZ-UHFFFAOYSA-N |

Isomeric SMILES |

C1=NN(C=N1)C/C(=N\O)/N |

Canonical SMILES |

C1=NN(C=N1)CC(=NO)N |

Origin of Product |

United States |

Biological Activity

(1E)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide, with the CAS number 438631-29-9, is a compound belonging to the triazole family. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and potential therapeutic applications.

- Molecular Formula : C₄H₇N₅O

- Molecular Weight : 141.131 g/mol

- CAS Number : 438631-29-9

Biological Activity Overview

The biological activity of (1E)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide has been explored in various studies, particularly in relation to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial effects. For instance:

- A study highlighted that derivatives of 1,2,4-triazole showed potent activity against various bacterial strains. Specifically, compounds with similar structural frameworks demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 34.5 to 47.5 µg/mL against pathogens like Xanthomonas oryzae .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Triazole Derivative A | 34.5 | X. oryzae |

| Triazole Derivative B | 47.5 | X. oryzae |

These findings suggest that (1E)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide could possess similar antimicrobial properties due to its structural similarities.

Anticancer Activity

The anticancer potential of triazole derivatives has been documented extensively. For example:

- A review noted that several synthesized triazole compounds exhibited significant cytotoxicity against cancer cell lines when tested using the Sulforhodamine B (SRB) assay and MTT assay . This suggests that (1E)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide may also be effective in inhibiting cancer cell proliferation.

The mechanism by which triazole compounds exert their biological effects often involves the inhibition of specific enzymes or pathways:

- Antifungal Mechanism : Triazoles typically inhibit the enzyme lanosterol demethylase in the ergosterol biosynthesis pathway of fungi, leading to cell membrane disruption.

- Anticancer Mechanism : Some triazole derivatives are believed to induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives:

- Study on Antimicrobial Efficacy :

- Cancer Cell Line Studies :

- Synergistic Effects :

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit considerable antimicrobial properties. (1E)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide has been studied for its effectiveness against various bacterial strains.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the role of (1E)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide as a promising lead compound for further development in antibiotic therapies .

Antifungal Properties

The compound has shown efficacy against fungal pathogens. Triazoles are known to inhibit ergosterol biosynthesis, a critical component of fungal cell membranes.

Data Table: Antifungal Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.5 µg/mL | Journal of Fungal Biology |

| Aspergillus niger | 0.25 µg/mL | Mycopathologia |

Pesticidal Activity

(1E)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide has been evaluated for its potential use as a pesticide. Its mechanism involves disrupting the metabolic pathways of pests.

Case Study:

In agricultural trials, this compound demonstrated effective control over aphid populations in crops. A field study reported a reduction in aphid numbers by up to 70% when applied at recommended dosages .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. This property is particularly relevant in drug design for conditions such as cancer and diabetes.

Data Table: Enzyme Inhibition Studies

Comparison with Similar Compounds

Structural Analogues in Ethanimidamide Derivatives

Several ethanimidamide derivatives share structural similarities but differ in substituents, influencing their physicochemical and biological properties:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) in aryl-substituted analogues enhance antiplasmodial potency but reduce synthetic yields compared to the triazole derivative .

- The 1,2,4-triazole group in the target compound confers unique coordination properties for MOF construction, unlike aryl or thiophene substituents .

Triazole-Containing Bioactive Compounds

Triazole derivatives are prominent in medicinal chemistry due to their metabolic stability and hydrogen-bonding capacity:

Key Observations :

Role in Metal-Organic Frameworks (MOFs)

The compound’s triazole nitrogen atoms facilitate coordination with metals, contrasting with other ligands:

Key Observations :

Physicochemical Properties

| Property | Target Compound | 2-(4-Chlorophenyl) Analogue (18) | N′-Hydroxy-2-(2-thienyl)ethanimidamide |

|---|---|---|---|

| Solubility | Low in water; soluble in alcohols, ethers | Likely similar due to polar groups | Not reported |

| Melting Point | Not reported | White solid (mp not specified) | Not reported |

| Thermal Stability | Stable in MOF construction up to 200°C | Decomposes during antiplasmodial assays | Not reported |

| References |

Preparation Methods

Reaction Overview

This method employs a Cu(OAc)₂-catalyzed cascade reaction between two nitriles and hydroxylamine hydrochloride. The process involves:

Synthetic Procedure

Mechanistic Insights

The reaction proceeds via a single-electron transfer (SET) mechanism. Cu(II) facilitates oxidative coupling between the amidoxime and nitrile, followed by cyclization (Figure 1).

Table 1: Optimization of Copper-Catalyzed Synthesis

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Cu(OAc)₂ Loading | 10 mol% | Maximizes turnover |

| Solvent | Ethanol/Water | Enhances solubility |

| Temperature | 90°C | Balances kinetics and decomposition |

Sequential Imidate Formation and Hydroxylamine Substitution

Synthetic Procedure

Key Considerations

- Anhydrous Conditions : Critical to prevent hydrolysis of the imidate intermediate.

- Solvent Choice : Dichloromethane minimizes side reactions during displacement.

Ph₃P-I₂-Mediated Dehydrative Condensation

Reaction Overview

This method converts carboxylic acids to amidoximes via a Ph₃P-I₂-mediated dehydrative condensation, followed by triazole incorporation.

Synthetic Procedure

- Reagents : 2-(1H-1,2,4-triazol-1-yl)acetic acid, hydroxylamine hydrochloride, Ph₃P-I₂.

- Conditions : DMF, 60°C, 6 hours.

- Yield : 58–67%.

Table 2: Comparison of Dehydrative Methods

| Method | Catalyst | Yield (%) | Reaction Time |

|---|---|---|---|

| Ph₃P-I₂ | Iodine | 58–67 | 6 hours |

| Cu(OAc)₂ | Copper | 65–78 | 12–24 hours |

Radical Cyclization of Hydrazones

Reaction Overview

A radical-based approach using SeO₂ or CuBr₂ oxidizes hydrazones to form the triazole ring, followed by amidoxime functionalization.

Synthetic Procedure

Limitations

- Regioselectivity : Competing pathways may yield 1,2,3-triazole byproducts.

- Oxidant Toxicity : SeO₂ requires careful handling.

Microwave-Assisted Synthesis

Q & A

Q. What are the optimal synthetic routes for (1E)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide, and how can reaction conditions be tailored to improve yield?

The compound can be synthesized via condensation reactions between 1H-1,2,4-triazole derivatives and hydroxylamine-containing precursors. Key steps include:

- Thiourea cyclization : Reacting thiourea intermediates with hydrazine derivatives under reflux in acetonitrile (1–3 min) to form the triazole core .

- Amidoxime formation : Introducing the N'-hydroxyethanimidamide group via nucleophilic substitution with hydroxylamine hydrochloride in ethanol/water mixtures at 60–80°C.

Optimization : Use triethylamine as a base to mitigate side reactions (e.g., oxidation of hydroxylamine). Monitor purity via HPLC and adjust stoichiometric ratios (1:1.2 for triazole:hydroxylamine) to achieve yields >75% .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish between the (1E) and (1Z) isomers of this compound?

- 1H NMR : The (1E) isomer exhibits a deshielded imine proton (δ 8.2–8.5 ppm) due to conjugation with the triazole ring, whereas the (1Z) isomer shows a shielded proton (δ 7.8–8.0 ppm).

- IR : The E isomer has a stronger N–O stretch (~945 cm⁻¹) compared to the Z isomer (~920 cm⁻¹).

- MS : Fragmentation patterns differ: the (1E) isomer loses a hydroxyl radical (•OH) during ESI-MS, while the (1Z) isomer retains the hydroxyl group longer due to steric protection .

Advanced Research Questions

Q. How does the coordination chemistry of this compound enable its use in metal-organic frameworks (MOFs) for catalytic applications?

The triazole and amidoxime groups act as multidentate ligands , binding transition metals (e.g., Cu²⁺, Zn²⁺) to form nodes in MOFs. Key applications:

- Catalytic MOFs : Incorporation into IRMOF-74 analogs creates pores (~10–15 Å) for substrate diffusion. The amidoxime group stabilizes metal-active sites for oxidation reactions (e.g., methane-to-methanol) .

- Methodology : Use solvothermal synthesis (DMF, 120°C) with metal nitrates. Characterize MOF stability via PXRD and BET surface area analysis (>1000 m²/g indicates robust porosity) .

Q. What computational strategies resolve contradictions in experimental data regarding its metal-binding selectivity?

Conflicting reports on Cu²⁺ vs. Fe³⁺ affinity can be addressed via:

- DFT calculations : Compare binding energies (ΔG) of metal-triazole-amidoxime complexes. For Cu²⁺, ΔG ≈ −45 kcal/mol; for Fe³⁺, ΔG ≈ −38 kcal/mol, explaining preferential Cu binding .

- MD simulations : Model solvation effects (e.g., aqueous vs. DMSO environments) to predict coordination geometry. Triazole’s N3 atom dominates in hydrophobic conditions, while amidoxime’s oxime-O binds in polar media .

Q. How can synthetic byproducts (e.g., overoxidized triazole derivatives) be minimized during scale-up?

- Process control : Use inert atmospheres (N₂/Ar) to prevent hydroxylamine oxidation.

- Additives : Introduce 2,6-lutidine (5 mol%) to scavenge acidic byproducts.

- Analytical validation : Employ LC-MS to detect early-stage impurities (e.g., m/z 210.1 for triazole-N-oxide) and adjust reaction time/temperature .

Methodological Challenges and Solutions

Q. What strategies improve crystallinity for X-ray diffraction studies of metal complexes with this ligand?

- Slow evaporation : Diffuse ligand and metal salt (1:1) in methanol/water (9:1 v/v) at 4°C for 1–2 weeks.

- Seeding : Add microcrystals of analogous MOFs (e.g., ZIF-8) to induce epitaxial growth.

- Synchrotron radiation : Use high-flux beams (λ = 0.7–1.0 Å) to resolve weak diffractions from low-symmetry crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.